

A-Technical-Guide-to-1-(Aminomethyl)cycloheptanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(Aminomethyl)cycloheptanol**

Cat. No.: **B1288031**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Aminomethyl)cycloheptanol is a cycloalkanol derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a primary amine and a hydroxyl group on a seven-membered carbocyclic ring, makes it an interesting building block for the synthesis of more complex molecules. This document provides a comprehensive overview of its chemical properties, available spectral data, and relevant experimental protocols.

Core Chemical Properties

The fundamental chemical and physical properties of **1-(Aminomethyl)cycloheptanol** are summarized below. These data are essential for its handling, characterization, and use in synthetic chemistry.

Property	Value	Reference
IUPAC Name	1-(aminomethyl)cycloheptan-1-ol	[1]
Synonyms	1-Aminomethylcycloheptanol, Cycloheptanol, 1-(aminomethyl)-	[2]
CAS Number	45732-95-4	[1] [2]
Molecular Formula	C8H17NO	[1] [2]
Molecular Weight	143.23 g/mol	[1] [2]
Boiling Point	240.297 °C at 760 mmHg	[2]
Density	0.992 g/cm ³	[2]
Flash Point	99.128 °C	[2]
pKa (Predicted)	12.99 ± 0.20	[2]
Purity	95%	[1]

Spectroscopic Data

While specific spectroscopic data for **1-(Aminomethyl)cycloheptanol** is not widely published, the expected spectral characteristics can be inferred from its structural analogue, 1-(aminomethyl)cyclohexanol, and related cycloalkanols.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show signals for the cycloheptyl ring protons, the aminomethyl protons, and the hydroxyl proton.

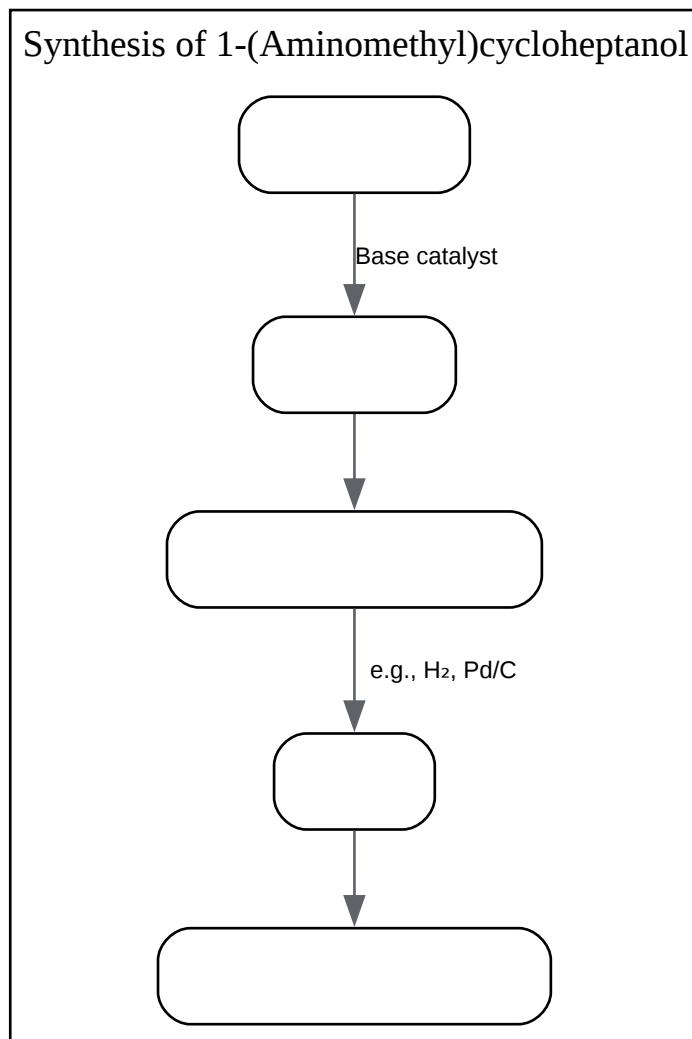
Assignment	Expected Chemical Shift (δ) ppm	Multiplicity
-OH	Variable, broad singlet	s
-CH ₂ - (ring protons)	~1.40 - 1.80	m
-CH ₂ -N	~2.5 - 3.0	s

Expected ^{13}C NMR Spectral Data: The carbon NMR spectrum would provide information about the carbon framework.

Assignment	Expected Chemical Shift (δ) ppm
C-OH	~70-75
C-CH ₂ N	~45-50
CH ₂ (ring carbons)	~20-40

Expected IR Spectral Data: The infrared spectrum would show characteristic absorption bands for the hydroxyl and amine functional groups.

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H stretch (alcohol)	3200-3600	Broad
N-H stretch (primary amine)	3300-3500	Two bands
C-H stretch (alkane)	2850-3000	Strong
N-H bend (primary amine)	1590-1650	Medium
C-O stretch (alcohol)	1050-1250	Strong


Mass Spectrometry: Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern. The predicted collision cross-section (CCS) values for the analogous 1-(aminomethyl)cyclohexanol suggest what might be expected for **1-(Aminomethyl)cycloheptanol**.

Experimental Protocols

Detailed experimental protocols for the synthesis of **1-(Aminomethyl)cycloheptanol** are not readily available in the public domain. However, a general synthetic approach can be proposed based on established organic chemistry reactions.

Proposed Synthesis Workflow

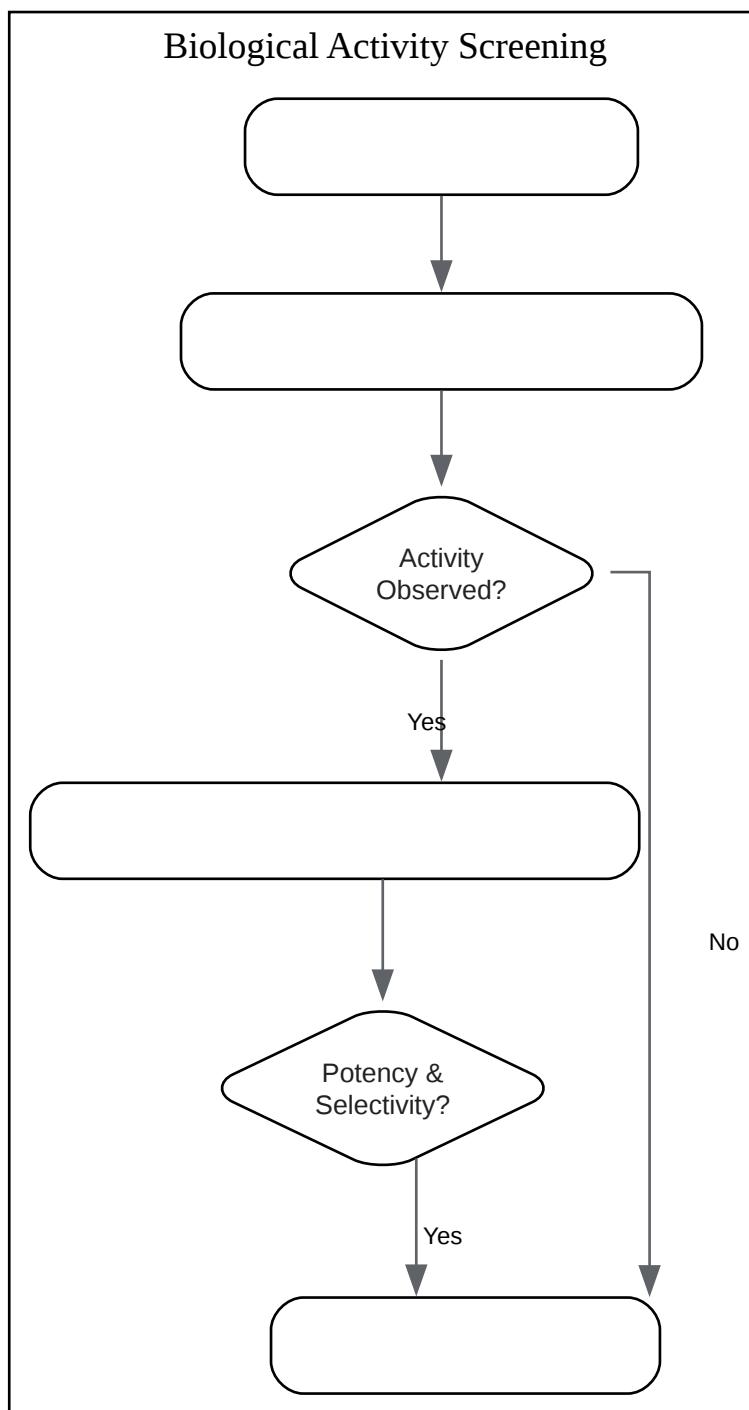
A plausible synthetic route could involve the reaction of cycloheptanone with a suitable aminomethylating agent.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **1-(Aminomethyl)cycloheptanol**.

General Protocol for Reduction of a Nitro Group:

- Dissolution: Dissolve the nitro-containing intermediate (e.g., 1-(nitromethyl)cycloheptanol) in a suitable solvent such as methanol or ethanol.
- Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).


- Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically at a pressure of 1-10 bar) and stir at room temperature.
- Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
- Work-up: Upon completion, filter the reaction mixture to remove the catalyst.
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or chromatography.

Biological Activity and Signaling Pathways

There is currently limited publicly available information regarding the specific biological activities and associated signaling pathways of **1-(Aminomethyl)cycloheptanol**. However, related amino alcohol structures have been investigated for various biological activities, including antimicrobial and insecticidal properties.^{[3][4]} Further research is required to elucidate the pharmacological profile of this particular compound.

Hypothetical Biological Screening Workflow

For a novel compound like **1-(Aminomethyl)cycloheptanol**, a typical initial biological screening process would be as follows:

[Click to download full resolution via product page](#)

Caption: A general workflow for biological screening.

Disclaimer: This document is intended for informational purposes for a technical audience. The information provided is based on publicly available data and chemical principles. Appropriate

safety precautions should be taken when handling any chemical substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(Aminomethyl)-cycloheptanol 95% | CAS: 45732-95-4 | AChemBlock [achemblock.com]
- 2. Cas 45732-95-4,1-Aminomethylcycloheptanol | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A-Technical-Guide-to-1-(Aminomethyl)cycloheptanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1288031#1-aminomethyl-cycloheptanol-chemical-properties\]](https://www.benchchem.com/product/b1288031#1-aminomethyl-cycloheptanol-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com